molecular formula C18H22FN5O4S B6530855 2-(2-fluorophenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-01-3

2-(2-fluorophenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6530855
CAS RN: 946226-01-3
M. Wt: 423.5 g/mol
InChI Key: FRRSKPYNCZAXBK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a pyrimidinyl group, a piperazinyl group, and a sulfonyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings (the pyrimidinyl and piperazinyl rings) and the sulfonyl group. These groups can participate in a variety of intermolecular interactions, which could influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. These could influence properties such as its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s hard to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise in a particular application (such as a potential drug), future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O4S/c19-15-4-1-2-5-16(15)28-14-17(25)20-8-13-29(26,27)24-11-9-23(10-12-24)18-21-6-3-7-22-18/h1-7H,8-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRSKPYNCZAXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

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